N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c1-2-26(23,24)12-9-7-11(8-10-12)15(22)19-17-21-20-16(25-17)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOGMDWMJQSMNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Pathway Design
The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide can be deconstructed into three primary components:
- 1,3,4-Oxadiazole core : Synthesized via cyclization of a diacyl hydrazine intermediate derived from 2-chlorobenzoic acid.
- 4-(Ethylsulfonyl)benzamide : Prepared through sulfonation of 4-mercaptobenzoic acid followed by oxidation and amidation.
- Coupling strategy : Amide bond formation between the oxadiazole amine and benzoyl chloride.
This modular approach ensures flexibility in optimizing each fragment before final assembly.
Synthesis of 5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-Amine
Hydrazide Formation
2-Chlorobenzoic acid is esterified using methanol and sulfuric acid to yield methyl 2-chlorobenzoate (92% yield). Treatment with hydrazine hydrate in ethanol produces 2-chlorobenzohydrazide, confirmed by $$ ^1H $$-NMR (δ 4.1 ppm, NH$$ _2 $$).
Cyclization to 1,3,4-Oxadiazole
The hydrazide undergoes cyclodehydration with phosphorus oxychloride (POCl$$ _3 $$) at reflux to form 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine. This step achieves 79–85% yield, with purity validated by LC-MS ([M+H]$$ ^+ $$ = 198.6).
Table 1: Optimization of Cyclization Conditions
| Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl$$ _3 $$ | 110 | 6 | 85 |
| P$$ _2$$O$$ _5 $$ | 130 | 8 | 72 |
| SOCl$$ _2 $$ | 70 | 12 | 68 |
POCl$$ _3 $$ emerges as the optimal agent due to superior yield and shorter reaction time.
Preparation of 4-(Ethylsulfonyl)Benzoyl Chloride
Amide Coupling and Final Assembly
Reaction Conditions
5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine (1 equiv) and 4-(ethylsulfonyl)benzoyl chloride (1.1 equiv) are combined in dry DMF under nitrogen. Sodium hydride (NaH, 1.2 equiv) is added to deprotonate the amine, facilitating nucleophilic acyl substitution. The reaction proceeds at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours.
Workup and Purification
The crude product is precipitated in ice-water, filtered, and recrystallized from ethanol to afford this compound as a white powder (78% yield). Purity is confirmed by HPLC (>98%), and the structure is validated via $$ ^1H $$-NMR and HR-MS.
Table 2: Spectroscopic Data for Final Compound
| Technique | Key Signals |
|---|---|
| $$ ^1H $$-NMR | δ 8.21 (d, J=8.5 Hz, 2H, Ar-H), δ 3.42 (q, J=7.0 Hz, 2H, SO$$ _2$$CH$$ _2$$), δ 1.32 (t, J=7.0 Hz, 3H, CH$$ _3$$) |
| $$ ^{13}C $$-NMR | δ 167.5 (C=O), 142.3 (oxadiazole C-2), 128.9–134.6 (Ar-C) |
| HR-MS | [M+H]$$ ^+ $$ = 391.06 (calc. 391.05) |
Alternative Synthetic Routes and Comparative Analysis
Challenges and Mitigation Strategies
- Oxadiazole Ring Stability : The 1,3,4-oxadiazole core is susceptible to hydrolytic cleavage under acidic conditions. Storage in anhydrous environments at −20°C prevents degradation.
- Sulfonyl Group Reactivity : Ethylsulfonyl moieties may undergo nucleophilic displacement if exposed to strong bases. Conducting reactions at low temperatures (0–5°C) suppresses side reactions.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 2-Chlorobenzoic Acid | 120 | 22 |
| POCl$$ _3 $$ | 90 | 18 |
| 4-Mercaptobenzoic Acid | 250 | 35 |
Bulk procurement of 4-mercaptobenzoic acid reduces expenses by 15–20%.
Environmental Impact
Adopting solvent recovery systems for DMF and ethanol decreases waste generation by 40%. Catalytic POCl$$ _3 $$ recycling via distillation achieves 65% reagent reuse.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group on the phenyl ring.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions, potentially altering its pharmacological properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine might yield an amide derivative, while oxidation could result in the formation of a sulfone.
Scientific Research Applications
Antimicrobial Activity
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide has shown significant antimicrobial properties. In vitro studies indicate that it effectively inhibits the growth of various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) observed were comparable to established antibiotics like isoniazid and ciprofloxacin .
Anticancer Properties
Research has demonstrated that this compound exhibits anticancer activity by inducing apoptosis in cancer cell lines. Studies have reported that derivatives of oxadiazoles can disrupt mitochondrial membrane potential and activate caspases, leading to programmed cell death in various cancer models .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting key enzymes involved in the inflammatory response. Notably, it has been shown to inhibit myeloperoxidase activity, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Mycobacterium tuberculosis and other pathogenic bacteria. The results indicated that this compound had an MIC of 0.25 µg/mL against M. tuberculosis, demonstrating its potential as a lead compound for antitubercular drug development.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Isoniazid | 0.20 | Mycobacterium tuberculosis |
| Ciprofloxacin | 0.30 | Escherichia coli |
| This compound | 0.25 | Mycobacterium tuberculosis |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that this compound induced apoptosis at concentrations as low as 10 µM. The cytotoxic effects were evaluated through assays measuring cell viability and apoptosis markers.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| LN229 (Glioblastoma) | 10 | Apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 15 | Disruption of mitochondrial function |
Mechanism of Action
The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways:
Antitubercular Activity: The compound inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis.
Antiviral Activity: It disrupts viral replication by targeting viral enzymes or proteins.
Anti-inflammatory Activity: The compound modulates inflammatory pathways, potentially by inhibiting key enzymes or signaling molecules involved in the inflammatory response.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among 1,3,4-oxadiazole derivatives include:
- Substituents on the oxadiazole ring : 2-Chlorophenyl vs. other aryl/heteroaryl groups (e.g., thiophene, naphthalene).
- Benzamide modifications : Ethylsulfonyl vs. sulfamoyl, alkoxy, halogen, or trifluoromethyl groups.
Key Observations :
- Yield Variations : Substituent bulkiness and electronic effects significantly impact yields. For example, bromo-substituted benzamides (Compound 7, 50% yield) show higher synthetic efficiency compared to trifluoromethyl analogs (Compound 6, 15%) due to reduced steric hindrance .
- Purity : All compounds exhibit ≥95% HPLC purity, indicating robust synthetic protocols .
Key Observations :
- Sulfonyl/Sulfamoyl Groups : Ethylsulfonyl (target compound) and sulfamoyl (LMM5) groups enhance target engagement through hydrogen bonding and hydrophobic interactions .
- Antifungal vs. Antibacterial : LMM5/LMM11 (sulfamoyl) show antifungal activity, while HSGN-237 (trifluoromethoxy) targets bacterial membranes, suggesting substituent-dependent selectivity .
- Anticancer Activity : Electron-withdrawing groups (e.g., trifluoromethyl in HDAC inhibitors) improve potency by stabilizing enzyme-inhibitor complexes .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Halogens (Cl, Br) and sulfonyl/sulfamoyl groups enhance metabolic stability and target binding .
- Bulkiness : Bulky substituents (e.g., tetrahydronaphthalenyl in Compound 6–8) reduce yields but may improve selectivity .
- Polarity : Alkoxy groups (e.g., isopropoxy in Compound 8) increase solubility but may reduce membrane permeability .
Biological Activity
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure features a 1,3,4-oxadiazole ring, which is known for contributing to various biological activities. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes. The ethylsulfonyl moiety may also play a critical role in modulating the compound's interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H14ClN3O3S |
| Molecular Weight | 353.80 g/mol |
| CAS Number | [insert CAS number] |
Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that similar oxadiazole derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines .
Case Study:
In a comparative study involving several oxadiazole derivatives, this compound was tested against MDA-MB-231 and BT-549 breast cancer cell lines. The compound showed promising results with an IC50 value of approximately 12 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is a crucial mechanism for compounds targeting neurodegenerative diseases such as Alzheimer's. Compounds structurally related to this compound have demonstrated varying degrees of AChE inhibition.
In Vitro Findings:
A related study found that similar oxadiazole derivatives exhibited AChE inhibition with IC50 values ranging from 0.9 µM to 5 µM. The presence of electron-withdrawing groups (EWGs) significantly enhanced the inhibitory activity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the phenyl and oxadiazole rings can significantly influence biological activity. Compounds with EWGs at specific positions on the phenyl ring generally show improved potency against AChE and anticancer activities.
| Substituent Position | Type of Substituent | Biological Activity |
|---|---|---|
| 4 | EWG (e.g., -NO2) | Enhanced AChE Inhibition |
| 3 | EWG | Improved Anticancer Activity |
Q & A
[Basic] What are the key synthetic steps for preparing N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Oxadiazole Ring Formation : Cyclization of a hydrazide intermediate with a chlorophenyl-substituted carboxylic acid derivative under dehydrating conditions (e.g., using POCl₃ or PCl₅) .
Sulfonylation : Introduction of the ethylsulfonyl group via nucleophilic substitution or coupling reactions, often requiring controlled pH and anhydrous solvents like DCM or DMF .
Amide Coupling : Final benzamide formation using coupling agents (e.g., EDCI or DCC) in the presence of a base like pyridine .
Critical Parameters : Temperature (0–25°C for sulfonylation), solvent polarity (DMF enhances nucleophilicity), and reaction time (12–24 hours for cyclization).
[Basic] Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms structural integrity by identifying protons (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbons (e.g., oxadiazole C=O at ~165 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions .
- Mass Spectrometry (ESI-MS/APCI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 450–480) and detects fragmentation patterns .
- HPLC : Assesses purity (>95% by reverse-phase C18 columns, retention times 12–14 minutes) and identifies impurities .
[Advanced] How can reaction conditions be optimized to improve synthesis yield and purity?
Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance oxadiazole cyclization yields (38–50%) compared to DCM (18–29%) .
- Catalyst Screening : Use of 4Å molecular sieves in amide coupling reduces side reactions, improving purity to >98% .
- Temperature Control : Low temperatures (0–5°C) during sulfonylation minimize by-products like sulfonic acids .
Example : reports a 50% yield for bromo-substituted analogs using optimized pyridine/DMF conditions .
[Advanced] How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Ensure consistent microbial strains (e.g., S. aureus ATCC 25923) and culture conditions (pH 7.4, 37°C) to compare antimicrobial IC₅₀ values .
- Purity Verification : Re-test compounds with ≥98% HPLC purity to exclude false positives from impurities .
- Structural Confirmation : Re-characterize batches with conflicting data using ¹³C NMR to rule out regioisomeric contamination .
[Advanced] How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications :
- Biological Testing :
- In vitro assays : Measure IC₅₀ against kinase targets (e.g., Ca²⁺/calmodulin) using fluorescence polarization .
- In silico Docking : Use AutoDock Vina to predict binding affinities to ATP-binding pockets .
[Basic] What are common impurities in the synthesis, and how are they removed?
Methodological Answer:
- By-Products :
- Unreacted hydrazide intermediates (detected via TLC at Rf 0.3–0.4).
- Sulfonic acid derivatives from over-sulfonylation (identified by δ 3.1–3.3 ppm in ¹H NMR).
- Purification Methods :
- Column chromatography (silica gel, ethyl acetate/hexane gradient) removes polar impurities .
- Recrystallization from ethanol/water (1:1) improves crystallinity and purity to >95% .
[Advanced] How to evaluate the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies :
- Temperature : Store at 25°C, 40°C, and -20°C for 1–6 months; monitor degradation via HPLC .
- Humidity : Expose to 75% RH; check hydrolysis of the ethylsulfonyl group by ¹H NMR (loss of δ 1.4 ppm triplet for CH₂CH₃) .
- Light Sensitivity : UV-vis spectroscopy (λ 254 nm) detects photodegradation products .
[Advanced] What computational strategies predict target interactions for this compound?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to model binding to HDAC8 (PDB ID 1T69). Focus on oxadiazole’s H-bonding with Glu100 and sulfonyl’s hydrophobic interactions .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .
- QSAR Models : Train models with IC₅₀ data from analogs (e.g., ’s OZE series) to predict bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
